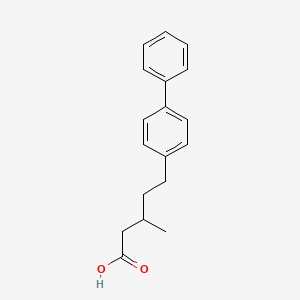

5-(4-Biphenylyl)-3-methylvaleric acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

3415-53-0 |

|---|---|

Fórmula molecular |

C18H20O2 |

Peso molecular |

268.3 g/mol |

Nombre IUPAC |

3-methyl-5-(4-phenylphenyl)pentanoic acid |

InChI |

InChI=1S/C18H20O2/c1-14(13-18(19)20)7-8-15-9-11-17(12-10-15)16-5-3-2-4-6-16/h2-6,9-12,14H,7-8,13H2,1H3,(H,19,20) |

Clave InChI |

MDEHFNXAMDVESV-UHFFFAOYSA-N |

SMILES |

CC(CCC1=CC=C(C=C1)C2=CC=CC=C2)CC(=O)O |

SMILES canónico |

CC(CCC1=CC=C(C=C1)C2=CC=CC=C2)CC(=O)O |

Sinónimos |

5-(4-biphenylyl)-3-methylvaleric acid BMVA |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 5 4 Biphenylyl 3 Methylvaleric Acid and Its Analogs

Stereoselective Synthesis of 5-(4-Biphenylyl)-3-methylvaleric Acid

The paramount challenge in synthesizing this compound lies in the precise installation of the stereocenter at the 3-position. This requires the application of modern asymmetric synthesis techniques to ensure high enantiomeric purity, which is often crucial for the biological activity of chiral molecules.

Asymmetric Construction of the 3-Methylvaleric Acid Moiety

The creation of the chiral 3-methylvaleric acid core can be approached through several established asymmetric methodologies. These methods often involve either the use of chiral auxiliaries to direct stereoselective alkylation or catalytic asymmetric conjugate additions.

One effective strategy involves the use of chiral auxiliaries , such as Evans oxazolidinones or pseudoephedrine amides. uni-kiel.deharvard.eduresearchgate.net In this approach, the chiral auxiliary is first attached to a simpler carboxylic acid precursor. The resulting chiral amide then directs the stereoselective alkylation at the α-position (which will become the C3 position of the final product). For instance, an acetate-derived chiral amide can be deprotonated to form a chiral enolate, which then reacts with a suitable electrophile, such as a 3-(4-biphenylyl)propyl halide. The diastereoselectivity of this alkylation is typically high, guided by the steric influence of the chiral auxiliary. harvard.edunih.gov Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched 3-methylvaleric acid derivative. The choice of auxiliary and reaction conditions is critical for maximizing diastereoselectivity. nih.gov

Table 1: Chiral Auxiliary-Mediated Alkylation for 3-Methylated Carboxylic Acids

| Chiral Auxiliary | Base | Electrophile | Typical Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Evans Oxazolidinone | LDA, NaHMDS | Alkyl Halide | >95:5 | researchgate.net |

| Pseudoephedrine | LDA | Alkyl Halide | >90:10 | harvard.edu |

| Camphorsultam | n-BuLi | Alkyl Halide | >98:2 | uni-kiel.de |

This table presents typical diastereoselectivities achieved in the alkylation of various chiral auxiliaries, demonstrating the high level of stereocontrol possible.

Another powerful method is catalytic asymmetric conjugate addition . This approach often involves the addition of an organometallic reagent to an α,β-unsaturated ester or amide in the presence of a chiral catalyst. researchwithrutgers.com For the synthesis of the 3-methylvaleric acid moiety, a Michael addition of a methyl organocuprate to a 5-(4-biphenylyl)pent-2-enoate substrate could be envisioned. The stereochemical outcome is controlled by the chiral ligand complexed to the metal catalyst. researchwithrutgers.com Organocatalysis also offers a viable route, where chiral amines or squaramides can catalyze the conjugate addition of nucleophiles to α,β-unsaturated systems with high enantioselectivity. rsc.org

Application of Enabling Technologies in Scalable Synthesis of this compound

The transition from laboratory-scale synthesis to industrial production necessitates the use of enabling technologies that enhance efficiency, safety, and scalability. Flow chemistry has emerged as a powerful tool for the continuous manufacturing of active pharmaceutical ingredients (APIs) and their intermediates. rsc.orgnih.govresearchgate.net

The synthesis of chiral compounds like this compound can significantly benefit from flow chemistry. nih.gov Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. almacgroup.com For instance, asymmetric hydrogenations or conjugate additions, which are key steps in establishing the chiral center, can be performed in packed-bed reactors containing immobilized chiral catalysts. This setup allows for easy separation of the catalyst from the product stream and continuous operation over extended periods. nih.gov

Derivatization Strategies for Structural Modification of this compound

Derivatization of the parent acid is crucial for exploring structure-activity relationships (SAR) and optimizing its properties. Modifications can be targeted at the carboxylic acid functionality or the biphenyl (B1667301) ring system.

Esterification and Amidation Reactions

The carboxylic acid group is a prime site for modification, readily undergoing esterification and amidation reactions.

Esterification can be achieved through various methods. The classic Fischer-Speier esterification, using an alcohol in the presence of a strong acid catalyst, is a straightforward approach. organic-chemistry.org However, for more sensitive substrates or sterically hindered alcohols, milder conditions are required. The Steglich esterification , which employs a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is highly effective. rsc.orgorganic-chemistry.orgresearchgate.net This method proceeds under neutral conditions and at room temperature, making it compatible with a wide range of functional groups. organic-chemistry.org

Amidation to form a diverse range of amides is typically accomplished using peptide coupling reagents. peptide.comresearchgate.net Reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), or carbodiimides like EDC are commonly used to activate the carboxylic acid, facilitating its reaction with a primary or secondary amine. researchgate.netbachem.comsigmaaldrich.com The choice of coupling reagent and base (e.g., N,N-diisopropylethylamine, DIPEA) can be optimized to ensure high yields and minimize side reactions, including racemization at the chiral center. uni-kiel.debachem.com

Table 3: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive (if any) | Typical Base | Key Features | Reference(s) |

|---|---|---|---|---|

| DCC/EDC | HOBt or DMAP | DIPEA, NMM | Widely used, cost-effective. By-product removal can be an issue with DCC. | organic-chemistry.orgpeptide.comresearchgate.net |

| HBTU/TBTU | - | DIPEA, NMM | High efficiency, low racemization. | peptide.comresearchgate.net |

| HATU/PyAOP | - | DIPEA, NMM, Collidine | Highly reactive, effective for hindered amino acids and reducing racemization. | bachem.comsigmaaldrich.com |

This table summarizes common peptide coupling reagents used for amidation, highlighting their characteristics.

Modification of the Biphenyl Moiety

The biphenyl moiety offers numerous positions for functionalization, allowing for the synthesis of a wide array of analogs. Late-stage functionalization (LSF) strategies are particularly valuable as they enable the direct modification of the complex parent molecule, bypassing the need for de novo synthesis of each analog. nih.govresearchwithrutgers.comresearchgate.netnih.govresearchgate.net

Electrophilic aromatic substitution reactions such as nitration and halogenation can be used to introduce functional groups onto the biphenyl rings. youtube.commasterorganicchemistry.commsu.edubyjus.commsu.edu The directing effects of the existing alkyl chain will influence the regioselectivity of these substitutions. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.combyjus.com Halogenation can be performed with elemental halogens in the presence of a Lewis acid catalyst. byjus.com

More advanced C-H activation/functionalization methods catalyzed by transition metals (e.g., palladium, rhodium, iridium) offer powerful tools for the selective introduction of various substituents at specific positions on the biphenyl rings. researchgate.netsnnu.edu.cn These methods can introduce alkyl, aryl, or heteroatom groups with high precision, providing access to novel analogs that would be difficult to synthesize through traditional methods. researchwithrutgers.comresearchgate.net The choice of directing group and catalyst system is crucial for controlling the site of functionalization. snnu.edu.cn

Introduction of Chiral Centers and Stereoisomeric Control in Derivatives

The precise spatial arrangement of atoms within a molecule is critical for its biological activity. In the context of this compound analogs, the stereochemistry at the C2 and C4 positions of the pentanoic acid chain is of paramount importance. Researchers have developed several elegant strategies to control the formation of these chiral centers.

One prominent approach involves the diastereoselective addition to chiral N-sulfinyl imines . The Ley group, for instance, has demonstrated a convergent synthesis featuring a diastereoselective Reformatsky-type carbethoxyallylation. acs.orgnih.gov This reaction, utilizing an imine derived from biphenyl acetaldehyde (B116499) and an enantiopure tert-butyl sulfinamide, allows for the controlled installation of one of the key stereocenters. acs.orgnih.gov The sulfinyl group acts as a powerful chiral auxiliary, directing the nucleophilic attack to one face of the imine and thereby establishing the desired stereochemistry. nih.gov The addition of organolithium reagents to such chiral sulfinyl imines has also been explored for the synthesis of related amino ketone derivatives, although diastereocontrol can be more challenging compared to Grignard reagents. nih.gov

Another powerful technique for establishing stereochemistry is rhodium-catalyzed asymmetric hydrogenation . rsc.orgrsc.orgnih.gov This method has been successfully applied to the synthesis of a precursor to Sacubitril, a neprilysin inhibitor. acs.orgnih.gov In this strategy, a stereoselective hydrogenation of a protected acrylic acid derivative is carried out using a chiral rhodium catalyst. acs.orgnih.gov The choice of the chiral phosphine (B1218219) ligand coordinated to the rhodium center is crucial for achieving high diastereoselectivity. acs.orgnih.gov For instance, the hydrogenation of a trisubstituted olefin intermediate for Sacubitril synthesis using a [Ru(p-cymene)I2]2 catalyst with the chiral phosphine ligand Mandyphos SL-M004-1 has been reported to yield a diastereomeric ratio of 99:1. chemicalbook.com

The following table summarizes key stereoselective methods employed in the synthesis of this compound analogs:

| Method | Key Reagents/Catalysts | Stereochemical Outcome | Reference(s) |

| Diastereoselective Reformatsky-type Carbethoxyallylation | Chiral N-sulfinyl imine, Bromide, Zinc | High diastereoselectivity (e.g., 99:1 dr) | acs.orgnih.gov |

| Rhodium-catalyzed Asymmetric Hydrogenation | Chiral Rhodium-phosphine complexes (e.g., with (R)-SDP) | High enantioselectivity (e.g., 88-96% ee) | rsc.org |

| Ruthenium-catalyzed Asymmetric Hydrogenation | [Ru(p-cymene)I2]2, Chiral phosphine ligand (Mandyphos SL-M004-1) | High diastereoselectivity (99:1 dr) | chemicalbook.com |

Chemoenzymatic and Biocatalytic Approaches to this compound Analogs

The use of enzymes in organic synthesis, known as biocatalysis, offers significant advantages in terms of selectivity, mild reaction conditions, and environmental sustainability. For the synthesis of chiral amines and acids like the analogs of this compound, chemoenzymatic and biocatalytic methods are increasingly being explored.

Enzymatic Resolution and Asymmetric Transformations

Enzymatic kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. nih.govrsc.org This process relies on an enzyme that selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. While specific lipase-catalyzed resolutions for this compound itself are not extensively documented in readily available literature, the principle is broadly applicable to related structures. d-nb.infonih.govresearchgate.netmdpi.com For instance, lipases from Candida antarctica (CAL-B) and Pseudomonas cepacia are known to effectively resolve various chiral esters and alcohols, achieving high enantiomeric excess (ee). d-nb.info

More directly relevant to the synthesis of Sacubitril intermediates is the use of ω-transaminases (ω-TAs) . mdpi.comdiva-portal.org These enzymes catalyze the transfer of an amino group from an amino donor to a ketone substrate, creating a chiral amine. Several patents describe the use of ω-transaminases for the asymmetric synthesis of the chiral amine precursor to Sacubitril. google.com For example, a process has been developed that employs an (S)-selective ω-transaminase from Vibrio fluvialis JS17 for the kinetic resolution of a racemic amine, achieving high enantiomeric excess. mdpi.com The reaction equilibrium can be a limiting factor in transaminase-catalyzed reactions, but this can be addressed through various strategies, such as using sacrificial amine donors or removing the ketone byproduct. mdpi.com

Engineering of Biocatalysts for Novel Syntheses

The performance of naturally occurring enzymes may not always be optimal for industrial applications. Modern protein engineering techniques allow for the modification of biocatalysts to enhance their activity, stability, and selectivity. nih.gov For instance, a ω-transaminase from Sphaerobacter thermophilus has been engineered to improve its velocity in the kinetic resolution of β-amino acids. nih.gov By introducing specific mutations, variants with significantly higher specific activity compared to the wild-type enzyme have been created. nih.gov Such engineered biocatalysts hold great promise for the development of more efficient and cost-effective syntheses of this compound analogs and other complex chiral molecules.

The table below highlights some biocatalytic approaches relevant to the synthesis of these compounds:

| Biocatalytic Method | Enzyme Type | Application | Key Findings | Reference(s) |

| Enzymatic Kinetic Resolution | Lipases (e.g., CAL-B, PCL) | Separation of racemic esters/alcohols | Can achieve high enantiomeric excess (>90% ee) for various substrates. | d-nb.info |

| Asymmetric Synthesis | ω-Transaminases | Synthesis of chiral amine precursors | High enantiomeric excess (>99% ee) has been reported for Sacubitril intermediates. | google.com |

| Biocatalyst Engineering | Engineered ω-Transaminases | Improved kinetic resolution of β-amino acids | Variants with significantly increased specific activity have been developed. | nih.gov |

Synthetic Route Optimization and Process Chemistry Considerations for Research Scale

Optimizing synthetic routes to improve efficiency, reduce waste, and ensure scalability is a critical aspect of modern organic chemistry. For the research-scale synthesis of this compound and its analogs, several innovative approaches have been investigated.

A notable advancement is the application of continuous flow chemistry . dntb.gov.uaresearchgate.net The Ley group has demonstrated that a multi-step synthesis of a Sacubitril precursor can be significantly enhanced using flow chemistry methodologies. acs.orgnih.gov This approach allows for better control over reaction parameters, improved heat and mass transfer, and the potential for telescoping multiple reaction steps, thereby reducing manual handling and purification steps. acs.orgnih.gov The use of packed-bed reactors with heterogeneous catalysts, for example in a Suzuki-Miyaura coupling step, showcases the potential for process intensification. dntb.gov.uaresearchgate.net Statistical methods like "Design of Experiments" (DoE) have also been employed to efficiently optimize reaction conditions in a continuous flow setup. dntb.gov.uaresearchgate.net

The following table summarizes key considerations for the optimization of the synthesis of this compound analogs:

| Optimization Strategy | Key Features | Advantages | Reference(s) |

| Continuous Flow Chemistry | Use of microreactors, packed-bed reactors, and tube-in-tube systems. | Enhanced process control, improved safety, potential for automation and telescoping of reactions. | acs.orgnih.govdntb.gov.uaresearchgate.net |

| Process Intensification | Integration of multiple reaction steps, use of heterogeneous catalysts. | Reduced reaction times, increased throughput, and simplified workup procedures. | dntb.gov.uaresearchgate.net |

| Route Shortening | Development of more convergent synthetic pathways. | Increased overall yield, reduced consumption of reagents and solvents, lower manufacturing costs. | acs.orgpatsnap.com |

Mechanistic Investigations of 5 4 Biphenylyl 3 Methylvaleric Acid in Biological Systems Non Human & in Vitro

Molecular Target Identification and Characterization

The exploration of the biological activity of 5-(4-biphenylyl)-3-methylvaleric acid has involved a multifaceted approach to identify its molecular targets and characterize its interactions within non-human and in vitro models. These investigations are crucial for understanding the compound's mechanism of action, particularly its effects on lipid metabolism.

Screening Methodologies for Biological Targets (e.g., Receptor Binding Assays, Enzyme Assays)

To identify the biological targets of this compound, researchers have employed various screening methodologies. These techniques are designed to assess the compound's ability to interact with and modulate the function of specific proteins, such as receptors and enzymes, that are implicated in metabolic pathways.

Receptor Binding Assays: These assays are utilized to determine if this compound can bind to specific cellular receptors. This is often achieved by using a radiolabeled ligand known to bind to the receptor of interest and then measuring the displacement of this ligand by the test compound. A high degree of displacement indicates a strong binding affinity of the test compound for the receptor.

Enzyme Assays: The effect of this compound on the activity of key metabolic enzymes is evaluated through enzyme assays. These assays measure the rate at which an enzyme converts its substrate into a product in the presence and absence of the compound. Inhibition or activation of the enzyme by the compound provides insights into its potential mechanism of action.

Elucidation of Specific Protein-Ligand Interactions

Understanding the precise interactions between this compound and its target proteins is fundamental to elucidating its biological effects. While specific protein-ligand interaction studies for this compound are not extensively detailed in the public domain, the general principles of such investigations involve a combination of computational and experimental techniques.

Computational Modeling and Docking: Molecular modeling techniques can predict the binding mode of this compound within the active site of a target protein. These computational simulations help to visualize the potential hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the protein-ligand complex.

X-ray Crystallography: This experimental technique can provide a high-resolution, three-dimensional structure of the compound bound to its protein target. This detailed structural information is invaluable for confirming the binding orientation and identifying the key amino acid residues involved in the interaction.

Analysis of Hypolipidemic Mechanisms in Non-Human Models

Studies in non-human models, particularly rats, have been instrumental in characterizing the hypolipidemic effects of this compound. These investigations have demonstrated the compound's ability to lower circulating lipid levels, a key indicator of its potential therapeutic relevance.

Research has shown that this compound exhibits significant hypolipidemic activity in normal rats. nih.gov The primary effect observed with this compound and its derivatives is a notable reduction in serum triglyceride levels. nih.gov In one study, administration of the compound led to a decrease in both serum cholesterol and triglyceride levels. nih.gov

Table 1: Hypolipidemic Activity of this compound in Normal Rats nih.gov

| Parameter | Percentage Reduction |

| Serum Cholesterol | 45% |

| Serum Triglycerides | 60% |

Enzymatic Modulation and Pathway Perturbations

The biological effects of this compound are mediated through its interaction with and modulation of specific enzymes and biochemical pathways. These interactions can lead to significant alterations in cellular metabolism, particularly in the context of lipid and amino acid processing.

Investigation of Enzyme Inhibition or Activation Kinetics

Determination of IC50/EC50 Values: The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is determined to quantify the potency of the compound. A lower value indicates a more potent effect on the target enzyme.

Michaelis-Menten Kinetics: By analyzing the reaction rates at varying substrate concentrations in the presence of the inhibitor, a Lineweaver-Burk or other linearized plot can be constructed. This allows for the determination of changes in the Michaelis constant (Km) and maximum velocity (Vmax), which helps to distinguish between competitive, non-competitive, and uncompetitive inhibition.

Impact on Specific Biochemical Pathways (e.g., Lipid Metabolism, Amino Acid Transamination)

The modulation of specific enzymes by this compound can lead to significant perturbations in key biochemical pathways, most notably lipid metabolism and amino acid transamination.

Lipid Metabolism: The observed hypolipidemic effects of this compound strongly suggest an impact on lipid metabolism. The reduction in serum triglycerides points towards an influence on pathways such as fatty acid synthesis, fatty acid oxidation, or triglyceride assembly and secretion from the liver. nih.gov The MeSH terms associated with a key study on this compound include "Lipids / biosynthesis," indicating that the mechanism may involve the inhibition of lipid production. nih.gov

Amino Acid Transamination: While direct studies on the effect of this compound on amino acid transamination are not available, research on structurally similar compounds provides valuable insights. For instance, an engineered amine transaminase has been developed for the efficient production of a chiral precursor to sacubitril, (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid. acs.org This demonstrates that enzymes in the transaminase family can interact with the biphenyl-methylvaleric acid scaffold. acs.org Transaminases play a crucial role in the interconversion of amino acids and α-keto acids, linking amino acid metabolism with carbohydrate and lipid metabolism. nih.govwikipedia.org The potential for this compound to interact with these enzymes opens up another avenue for its biological effects.

Substrate-Enzyme Interaction Studies

There is a lack of direct experimental data detailing the specific interactions between this compound and biological enzymes. The anti-inflammatory and analgesic properties of the parent drug, fenbufen (B1672489), are primarily attributed to its metabolic conversion to 4-biphenylacetic acid (BPAA), which is a potent inhibitor of cyclooxygenase (COX) enzymes. nih.govresearchgate.net Fenbufen itself is considered a prodrug with no inherent significant effect on COX activity. nih.gov

The mechanism of COX inhibition by NSAIDs typically involves blocking the enzyme's active site, thereby preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. Different NSAIDs can exhibit various inhibitory mechanisms, including simple competition, slow binding, and irreversible inhibition. For instance, the carboxylate group of some acidic NSAIDs can form ionic bonds with key amino acid residues like Arginine-120 (Arg-120) in the COX active site, while others may interact with residues such as Tyrosine-385 (Tyr-385) and Serine-530 (Ser-530).

Cellular and Subcellular Mechanistic Effects (In Vitro)

Direct research investigating the cellular and subcellular effects of isolated this compound in vitro is not available in the current body of scientific literature. Therefore, the following subsections describe effects attributed to the parent compound, fenbufen, and its primary metabolite, BPAA, to provide a mechanistic context.

Receptor Internalization and Signal Transduction Pathway Analysis

No studies have been identified that analyze receptor internalization or specific signal transduction pathways modulated directly by this compound. The principal mechanism of fenbufen's metabolites involves the inhibition of the COX pathway, which in turn reduces the production of prostaglandins. researchgate.net Prostaglandins themselves act on various G-protein coupled receptors to initiate downstream signaling cascades. By inhibiting prostaglandin (B15479496) synthesis, fenbufen's active metabolite, BPAA, indirectly affects these signaling pathways.

Furthermore, studies on other biphenyl (B1667301) compounds, such as polychlorinated biphenyls (PCBs), have shown they can influence signaling pathways like the aryl hydrocarbon receptor pathway, but this is a distinct mechanism and not directly applicable to fenbufen's metabolites.

Cellular Responses and Phenotypic Changes in Cultured Cells

There are no specific data on cellular responses or phenotypic changes in cultured cells induced by this compound. Research on the parent drug fenbufen and its main metabolite BPAA has demonstrated effects on various cell types in vitro.

One key area of study has been their effect on blood platelets. BPAA is a more potent inhibitor of platelet aggregation than fenbufen itself, an effect mediated through the inhibition of the arachidonate-thromboxane pathway. researchgate.net Interestingly, fenbufen can inhibit collagen-induced platelet aggregation through a mechanism that appears independent of its conversion to BPAA and is not related to the arachidonate-thromboxane system. researchgate.net

Other research has investigated the effects of fenbufen on rat liver lysosomes in vitro, a common method to assess cellular damage potential. Additionally, some studies have explored the antiproliferative effects of novel thiadiazole derivatives, which are structurally distinct from fenbufen's metabolites, against various cancer cell lines. However, direct antiproliferative studies on this compound have not been reported.

Modulation of Gene and Protein Expression Profiles in Experimental Systems

Specific data on the modulation of gene and protein expression profiles by this compound are absent from the scientific literature. The primary mechanism of action via COX inhibition suggests that the expression of genes and proteins downstream of prostaglandin signaling would be affected.

For context, studies on unrelated compounds show how gene and protein expression can be modulated. For example, valeric acid, a simpler fatty acid, has been shown to reprogram the small intestinal protein profile in irradiated mice, with a notable effect on Keratin-1. Other research demonstrates that certain chemical agents can alter gene expression through mechanisms like inhibiting DNA methylation or modulating RNA processing, but these are not the established mechanisms for fenbufen or its metabolites.

Pre-clinical Model Studies in Non-Human Organisms

Investigations into the biological activity of this compound as a standalone agent in non-human organisms have not been published. Pre-clinical studies have focused on the administration of the parent drug, fenbufen, with the observed effects being attributed to its collective metabolites.

In Vivo Investigations of Biological Activity in Rodent Models

Studies in rodent models have established that fenbufen is an effective anti-inflammatory, analgesic, and antipyretic agent when administered orally or parenterally. researchgate.net Its biological activity is largely dependent on its metabolic conversion to active metabolites, primarily 4-biphenylacetic acid (BPAA). nih.govresearchgate.net

Analysis of Systemic Biochemical Changes and Tissue Responses

Research into the biological effects of this compound and its derivatives has primarily centered on their impact on lipid metabolism in non-human models. The principal systemic biochemical alteration observed following the administration of this class of compounds is a marked reduction in circulating lipid levels.

In studies involving normal rats, compounds structurally related to this compound have demonstrated significant hypolipidemic activity. The predominant effect noted was a substantial decrease in serum triglyceride levels. nih.gov The liver is a key organ implicated in these systemic changes, with observed effects on hepatic lipid biosynthesis. nih.gov While detailed tissue-level responses for this compound are not extensively documented in the available literature, the biochemical data points to the liver as a primary site of action. The alterations in serum lipids are a direct consequence of the compound's influence on hepatic metabolic pathways.

The following table summarizes the observed hypolipidemic effects of a potent analog from the same chemical series in normal rats, providing insight into the potential biochemical impact of this compound.

| Compound Name | Animal Model | Biochemical Parameter | Observed Effect (% Reduction) |

| 5-(4-Phenylsulfonylphenyl)-3-methylvaleric acid | Normal Rat | Serum Cholesterol | 45% |

| 5-(4-Phenylsulfonylphenyl)-3-methylvaleric acid | Normal Rat | Serum Triglycerides | 60% |

Mechanistic Insights from Animal Models (e.g., Hypolipidemic Mechanisms in Rats)nih.gov

Mechanistic studies, particularly in rat models, have provided foundational insights into the hypolipidemic action of this compound and its chemical relatives. The compound is recognized as a hypolipidemic agent, with its mechanism of action rooted in the modulation of lipid metabolism. nih.gov

The primary mechanism identified in animal models is the significant reduction of serum cholesterol and, most notably, serum triglyceride levels. nih.gov This suggests an interaction with key regulatory pathways of lipid homeostasis. While the precise molecular targets for this compound have not been fully elucidated in the provided research, the effects of related hypolipidemic agents often involve the modulation of hepatic enzymes responsible for lipid synthesis and catabolism.

Investigations into this class of 5-aryl-3-methylvaleric acid derivatives have confirmed their effects on lipid biosynthesis within the liver. nih.gov The significant lowering of serum triglycerides is a key finding, pointing towards a mechanism that could involve either a reduction in the hepatic synthesis of triglycerides or an increase in their clearance from the bloodstream. nih.gov

The table below outlines the core findings regarding the hypolipidemic mechanism of this class of compounds in rat models.

| Feature | Description |

| Primary Mechanism | Hypolipidemic activity, characterized by the lowering of serum lipids. nih.gov |

| Key Effect | Significant reduction in serum triglyceride levels is the most predominant effect observed in normal rats for this class of compounds. nih.gov |

| Affected Organ | The liver is a primary site of action, with demonstrated effects on lipid biosynthesis. nih.gov |

| Observed Outcome in Rats | Reduction in both serum cholesterol and serum triglyceride levels. nih.gov |

Computational and Theoretical Chemistry Studies of 5 4 Biphenylyl 3 Methylvaleric Acid

Molecular Docking and Ligand-Receptor Interaction Modeling

No published studies were found that detail the prediction of binding modes and affinities or the analysis of binding site topography for 5-(4-Biphenylyl)-3-methylvaleric acid.

Prediction of Binding Modes and Affinities

Information regarding the specific binding modes or calculated binding affinities of this compound with any biological receptor is not available in the current body of scientific literature.

Analysis of Binding Site Topography and Molecular Recognition

There are no available analyses of the molecular recognition patterns or the topography of receptor binding sites interacting with this compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

No molecular dynamics simulation studies for this compound have been published.

Simulating Ligand-Protein Complex Stability

There are no data or research findings on the stability of a protein complex with this compound from molecular dynamics simulations.

Conformational Ensemble Analysis of this compound

An analysis of the conformational ensemble of this compound has not been reported in the literature.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

No QSAR or QSPR models have been developed or published that include this compound as part of the training or test set.

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone in the computational assessment of this compound and its analogs. QSAR studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. This approach is instrumental in predicting the activity of novel, unsynthesized molecules, thereby streamlining the drug discovery process.

The development of a robust QSAR model for this compound would typically involve the following steps:

Data Set Selection: A series of congeners of this compound with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition) would be compiled.

Descriptor Calculation: A wide array of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters, would be calculated for each molecule in the series.

Model Building: Statistical methods such as multiple linear regression (MLR), principal component analysis (PCA), or partial least squares (PLS) are employed to derive a mathematical equation linking the descriptors to the biological activity.

Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability.

For instance, a hypothetical 2D-QSAR model for a series of this compound derivatives as cyclooxygenase-2 (COX-2) inhibitors might yield a statistically significant equation. Such studies on related structures, like 3-(4-biphenylmethyl) 4, 5-dihydro-4-oxo-3H-imidazo [4, 5-c] pyridine (B92270) derivatives, have demonstrated the utility of this approach, achieving high correlation coefficients (r²) and cross-validated correlation coefficients (q²). researchgate.net

Table 1: Hypothetical 2D-QSAR Model Statistics for this compound Derivatives as COX-2 Inhibitors

| Statistical Parameter | Value | Description |

|---|---|---|

| r² | 0.88 | Coefficient of determination, indicating the goodness of fit. |

| q² | 0.75 | Cross-validated r², indicating the predictive ability of the model. |

| F-test | 120.5 | A measure of the statistical significance of the model. |

| Standard Error | 0.25 | The standard deviation of the residuals. |

Machine learning algorithms, such as random forest and support vector machines, are also increasingly used to develop more complex and predictive QSAR models. These methods can handle non-linear relationships between molecular descriptors and biological activity, offering a powerful alternative to traditional regression techniques.

Identification of Key Pharmacophoric Features

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary for its biological activity. mdpi.com For this compound, pharmacophore models can be generated based on the structures of known active compounds (ligand-based) or the structure of its biological target, such as the active site of the COX-2 enzyme (structure-based). mdpi.comnih.gov

A typical pharmacophore model for a COX-2 inhibitor based on the structure of this compound would likely include the following features:

A Hydrogen Bond Acceptor: The carboxylic acid group is a key feature that can form hydrogen bonds with amino acid residues in the active site of the target enzyme.

Aromatic Rings: The two phenyl rings of the biphenyl (B1667301) moiety are crucial for establishing hydrophobic and aromatic interactions within the binding pocket.

A Hydrophobic Group: The methyl group on the valeric acid chain can contribute to hydrophobic interactions, enhancing binding affinity.

Table 2: Key Pharmacophoric Features for COX-2 Inhibition by this compound

| Pharmacophoric Feature | Location on Molecule | Importance for Activity |

|---|---|---|

| Hydrogen Bond Acceptor | Carboxylic acid oxygen | Anchors the molecule in the active site. |

| Aromatic Ring 1 | Phenyl ring attached to the valeric acid chain | Forms hydrophobic and π-π stacking interactions. |

| Aromatic Ring 2 | Terminal phenyl ring | Extends into a hydrophobic pocket of the enzyme. |

| Hydrophobic Center | Methyl group | Optimizes van der Waals interactions. |

These pharmacophore models serve as 3D queries for virtual screening of large chemical databases to identify novel compounds with the potential for similar biological activity. nih.gov Studies on other COX-2 inhibitors have successfully used this approach to discover new lead compounds. nih.govnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of this compound. oaji.netdoaj.org These calculations can elucidate properties that are difficult to measure experimentally but are crucial for understanding the molecule's behavior.

DFT studies on biphenyl and its derivatives have been successfully used to determine various electronic properties. oaji.netdoaj.org For this compound, DFT calculations can provide insights into its optimized geometry, the distribution of electron density, and the energies of its frontier molecular orbitals (HOMO and LUMO).

Prediction of Reaction Pathways and Transition States in Biotransformation

The metabolism of xenobiotics, such as this compound, is a critical factor in determining their pharmacokinetic and toxicological profiles. Computational methods are increasingly used to predict the metabolic fate of drug candidates. acs.orgnih.govacs.org These approaches can identify the most likely sites of metabolism (SOMs) and predict the structures of the resulting metabolites. nih.gov

For this compound, the primary routes of metabolism are likely to involve oxidation by cytochrome P450 (CYP) enzymes. nih.gov Quantum chemical calculations can be employed to model the reaction pathways of these metabolic transformations. By calculating the activation energies and the structures of the transition states for various potential metabolic reactions, it is possible to predict the most favorable biotransformation pathways. For instance, the relative energies for hydroxylation at different positions on the biphenyl rings or the alkyl chain can be computed to predict the major metabolites.

Table 3: Predicted Major Metabolic Pathways for this compound

| Metabolic Reaction | Predicted Site | Computational Method |

|---|---|---|

| Aromatic Hydroxylation | 4'-position of the terminal phenyl ring | DFT calculations of activation energies |

| Aliphatic Hydroxylation | Carbon adjacent to the carboxylic acid | Molecular dynamics simulations with CYP models |

| Glucuronidation | Carboxylic acid group | Ligand-based models for UGT substrates |

Analysis of Electronic Properties Relevant to Biological Interaction

The biological activity of a molecule is intrinsically linked to its electronic properties. Quantum chemical calculations provide a means to quantify these properties and correlate them with biological interactions. acs.org For this compound, several electronic descriptors are of particular importance.

Molecular Electrostatic Potential (MEP): The MEP map reveals the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). The negative potential around the carboxylic acid group of this compound would indicate its role as a hydrogen bond acceptor, which is crucial for its interaction with the biological target.

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity. DFT studies on similar biphenyl compounds have calculated these values to understand their electronic behavior. doaj.orgresearchgate.net

Atomic Charges: The distribution of partial charges on the atoms of the molecule can provide insights into its polarity and its ability to engage in electrostatic interactions with a receptor.

Table 4: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

| Electronic Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 2.1 D | Measure of the overall polarity of the molecule. |

By correlating these calculated electronic properties with the experimentally observed biological activities of a series of related compounds, it is possible to develop a deeper understanding of the structure-activity relationships and to design more potent and selective molecules.

Pharmacokinetic and Metabolic Research Paradigms for 5 4 Biphenylyl 3 Methylvaleric Acid in Non Human Systems

Biotransformation and Metabolite Profiling

Fenbufen (B1672489) is a pro-drug that undergoes extensive metabolism to become pharmacologically active. nih.gov It has no inherent inhibitory effect on cyclooxygenase (COX), the enzyme target for most NSAIDs. nih.govnih.gov Its activity is derived entirely from its metabolites, primarily (1,1'-biphenyl)-4-acetic acid (BPAA), which is a potent inhibitor of prostaglandin (B15479496) synthesis. nih.govnih.gov

Identification of Metabolic Pathways and Enzymes

The metabolic conversion of Fenbufen occurs in two main steps. First, the ketone group of Fenbufen is reduced to a secondary alcohol, forming the intermediate metabolite γ-hydroxy(1,1'-biphenyl)-4-butanoic acid. nih.govnih.gov This intermediate is then further metabolized via beta-oxidation to yield the primary active metabolite, (1,1'-biphenyl)-4-acetic acid. nih.govnih.gov

In the plasma of rats, guinea pigs, and dogs, (1,1'-biphenyl)-4-acetic acid is the major drug-related compound found. nih.govpopline.org In monkeys, however, γ-hydroxy(1,1'-biphenyl)-4-butanoic acid is the predominant metabolite in plasma. nih.govpopline.org Both of these metabolites, along with the parent Fenbufen, are present in the plasma of all animal species studied. nih.gov Further biotransformation includes aromatic hydroxylation, leading to metabolites such as 4'-hydroxy(1,1'-biphenyl)-4-acetic acid, which has been identified in rat plasma. nih.govpopline.org In total, at least 11 different metabolites have been isolated from the urine of various animal species. nih.gov The enzymes responsible for these transformations include reductases and enzymes of the fatty acid beta-oxidation pathway, which are primarily located in the liver. The active metabolite, BPAA, carries out its anti-inflammatory effect by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). nih.govmedchemexpress.com

Characterization of Metabolite Structures using Advanced Spectroscopic Techniques

The identification and quantification of Fenbufen and its metabolites in biological matrices have been accomplished using advanced analytical techniques. High-pressure liquid chromatography (HPLC) has been a primary method for separating and measuring Fenbufen and its various metabolites in serum and urine samples from pharmacokinetic studies. nih.gov The structural elucidation of these metabolites relies on a combination of spectroscopic methods. Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are standard for characterizing the chemical structures of drug metabolites. nih.govunil.ch For instance, ¹H NMR and ¹³C NMR have been used to characterize Fenbufen derivatives and related compounds. nih.govchemicalbook.com These methods allow for the precise identification of metabolic changes, such as the reduction of a ketone or the hydroxylation of an aromatic ring, confirming the structures of metabolites like γ-hydroxy(1,1'-biphenyl)-4-butanoic acid and (1,1'-biphenyl)-4-acetic acid. uct.ac.za

In Vitro and Ex Vivo Metabolic Stability Assessments in Animal Tissues

The metabolic stability of a compound is crucial for determining its pharmacokinetic profile. nih.gov In vitro systems, such as liver microsomes, S9 fractions, and hepatocytes from various species (e.g., rat, dog, monkey, human), are commonly used to assess metabolic rates. nih.govmdpi.com For a pro-drug like Fenbufen, rapid metabolism is expected and necessary for its activation. Studies using rat liver mitochondria have investigated the effects of Fenbufen and its acyl glucuronide metabolite, which was found to be a more potent inhibitor of ATP synthesis than the parent drug. researchgate.net Research in cultured 3T3-L1 adipocytes showed that these cells could take up Fenbufen and incorporate it into various lipids, indicating metabolic activity outside the liver. nih.gov The plasma profiles of Fenbufen and its metabolites were observed to be stable during multiple daily dosing in both rats and dogs, suggesting that the metabolic pathways are not significantly induced or inhibited by repeated administration. nih.gov

Table 1: Summary of Major Fenbufen Metabolites in Plasma of Non-Human Models

| Species | Major Metabolite(s) in Plasma | Other Detected Metabolites | Reference |

|---|---|---|---|

| Rat | (1,1'-biphenyl)-4-acetic acid | Fenbufen, γ-hydroxy(1,1'-biphenyl)-4-butanoic acid, 4'-hydroxy(1,1'-biphenyl)-4-acetic acid | nih.govpopline.org |

| Guinea Pig | (1,1'-biphenyl)-4-acetic acid | Fenbufen, γ-hydroxy(1,1'-biphenyl)-4-butanoic acid | nih.govpopline.org |

| Dog | (1,1'-biphenyl)-4-acetic acid | Fenbufen, γ-hydroxy(1,1'-biphenyl)-4-butanoic acid, β,γ-dihydroxy(1,1'-biphenyl)-4-butanoic acid | nih.govpopline.org |

| Monkey | γ-hydroxy(1,1'-biphenyl)-4-butanoic acid | Fenbufen, (1,1'-biphenyl)-4-acetic acid | nih.govpopline.org |

Excretion Pathways in Experimental Animal Models

The elimination of Fenbufen and its metabolites occurs primarily through the urine in the animal species studied. nih.gov Following administration of ¹⁴C-Fenbufen to mice, rats, guinea pigs, dogs, and monkeys, the majority of the radioactivity was recovered in the urine. nih.govpopline.org The pattern of excretion, comparing urinary versus fecal output, was found to be similar regardless of whether the dose was administered orally or intravenously. nih.gov This suggests that the absorbed drug and its metabolites are efficiently cleared by the kidneys and excreted into the urine.

Physicochemical Factors Influencing Biological Disposition (e.g., Lipophilicity, pKa)

The biological disposition of a drug is heavily influenced by its physicochemical properties. Fenbufen is a carboxylic acid with a pKa of approximately 4.2 to 4.3. chemicalbook.com It is characterized as being very slightly soluble in water. chemicalbook.com Its lipophilicity, indicated by a calculated logP value of around 3.07, facilitates its absorption across biological membranes. drugbank.com

The primary active metabolite, (1,1'-biphenyl)-4-acetic acid, is also a carboxylic acid. chemicalbook.com Both Fenbufen and its principal metabolites are highly bound to plasma proteins (>98% in human serum), which confines them primarily to the vascular space and influences their volume of distribution and rate of clearance. nih.gov The acidic nature of these compounds means they will be ionized at physiological pH, which impacts their ability to cross cell membranes and contributes to their renal excretion.

Table 2: List of Compounds

| Compound Name | Other Names / Synonyms | Class |

|---|---|---|

| 5-(4-Biphenylyl)-3-methylvaleric acid | - | Carboxylic Acid |

| Fenbufen | γ-oxo-(1,1'-biphenyl)-4-butanoic acid; 3-(4-Phenylbenzoyl)propionic acid | Pro-drug, NSAID, Carboxylic Acid |

| (1,1'-biphenyl)-4-acetic acid | Biphenylacetic acid (BPAA); Felbinac | Active Metabolite, NSAID, Carboxylic Acid |

| γ-hydroxy(1,1'-biphenyl)-4-butanoic acid | - | Intermediate Metabolite |

| 4'-hydroxy(1,1'-biphenyl)-4-acetic acid | - | Metabolite |

| β,γ-dihydroxy(1,1'-biphenyl)-4-butanoic acid | - | Metabolite |

Advanced Analytical Strategies for the Research of 5 4 Biphenylyl 3 Methylvaleric Acid in Complex Matrices

Chromatographic Methodologies for Separation and Quantification

Chromatography is the cornerstone of analyzing 5-(4-biphenylyl)-3-methylvaleric acid, providing the necessary separation from other components in a sample. The choice of chromatographic technique is dictated by the specific analytical goal, such as purity assessment, quantification, or the resolution of stereoisomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and its more advanced successor, Ultra-High-Performance Liquid Chromatography (UHPLC), are the premier techniques for assessing the purity and performing quantitative analysis of this compound. These methods separate compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

UHPLC, which utilizes columns with smaller particle sizes (typically sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and improved sensitivity. nih.gov For this compound, a reversed-phase (RP) setup is typically employed, using a nonpolar stationary phase like C18 and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid to ensure the carboxylic acid is in its protonated form. sigmaaldrich.com

Purity analysis involves detecting and quantifying any impurities or degradation products present in a sample. Quantitative analysis, which determines the exact concentration of the compound in a sample, is achieved by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known concentration. nih.gov

Table 1: Illustrative RP-UHPLC Parameters for Quantitative Analysis

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detector | UV at 254 nm or Mass Spectrometer |

| Injection Volume | 2 µL |

Chiral Chromatography for Stereoisomer Separation

The structure of this compound contains a chiral center at the third carbon of the valeric acid chain (C3). This results in the existence of two enantiomers, (S)-5-(4-biphenylyl)-3-methylvaleric acid and (R)-5-(4-biphenylyl)-3-methylvaleric acid. As enantiomers can have different pharmacological and toxicological profiles, their separation and individual quantification are critical.

Chiral chromatography is the definitive method for this purpose. mst.edu This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a vast range of racemic compounds, including carboxylic acids. windows.net The separation can be performed using HPLC or UHPLC systems, often in normal-phase, polar-organic, or reversed-phase modes. windows.net The choice of mobile phase is crucial for achieving optimal resolution between the enantiomers.

Alternatively, chiral resolution can be achieved by derivatizing the carboxylic acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. beilstein-journals.org However, direct separation on a CSP is often preferred to avoid potential issues with the derivatization reaction. mst.edu

Mass Spectrometry-Based Techniques for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool in the analysis of this compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and structure. e-bookshelf.de When coupled with liquid chromatography (LC), it becomes a powerful technique for analyzing complex mixtures. nih.gov

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

In biological systems, this compound can be transformed into various metabolites. Identifying these metabolites is crucial for understanding its metabolic fate. Tandem mass spectrometry (MS/MS) is the primary technique for this structural elucidation. arxiv.org

In an MS/MS experiment, a specific ion of interest (the precursor ion), such as the molecular ion of a potential metabolite, is selected in the first mass analyzer. This ion is then fragmented by collision with an inert gas in a collision cell. The resulting fragment ions (product ions) are analyzed in a second mass analyzer, producing a product ion spectrum. nih.gov This spectrum serves as a structural fingerprint. By analyzing the fragmentation patterns—for instance, characteristic losses of functional groups like H₂O, COOH, or parts of the alkyl chain—the structure of the metabolite can be pieced together. nih.govacademicjournals.org For example, hydroxylation of the biphenyl (B1667301) ring, a common metabolic transformation, would result in a precursor ion with a mass 16 Da higher than the parent compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is capable of measuring the m/z of an ion with extremely high accuracy (typically to within 5 parts per million, ppm). ufl.edu This precision allows for the determination of the elemental formula of a molecule, a critical piece of information for identifying unknown compounds like metabolites.

For this compound (C₁₈H₂₀O₂), the theoretical exact mass can be calculated. When an unknown metabolite is detected, HRMS can measure its mass with sufficient accuracy to distinguish between different potential elemental formulas that might have the same nominal mass. ufl.edu This capability significantly increases the confidence in the identification of novel metabolites and helps to differentiate the parent compound from endogenous interferences in complex samples.

Table 2: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₈H₂₀O₂ |

| Nominal Mass | 268 |

| Monoisotopic Mass | 268.14633 |

| Ion (M-H)⁻ | 267.13909 |

| Ion (M+H)⁺ | 269.15361 |

LC-MS/MS for Bioanalytical Research in Non-Clinical Samples

For the quantitative bioanalysis of this compound in non-clinical samples such as plasma, serum, or tissue homogenates, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard. inotiv.comthermofisher.com This technique offers unparalleled selectivity and sensitivity, allowing for the detection and quantification of the compound at very low concentrations. nih.gov

The method typically involves a sample preparation step, such as protein precipitation or liquid-liquid extraction, to remove the bulk of the matrix components. researchgate.net An internal standard, often a stable isotope-labeled version of the analyte, is added before extraction to correct for variability in sample processing and instrument response. nih.gov

The analysis is performed in multiple reaction monitoring (MRM) mode, where a specific precursor-to-product ion transition for this compound is monitored. academicjournals.org This highly specific detection method minimizes interference from the complex biological matrix, ensuring that the measured signal is only from the compound of interest. bioanalysis-zone.com The method is fully validated to demonstrate its accuracy, precision, linearity, and stability. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization of Intermediates and Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the molecular framework of "this compound" and its derivatives. While specific spectral data for this exact compound is not widely published, the analysis of its structural analogues provides a robust framework for predicting its NMR characteristics.

For instance, the ¹H and ¹³C NMR spectra of various biphenyl and valeric acid derivatives allow for the theoretical assignment of chemical shifts for "this compound". The biphenyl moiety would exhibit characteristic signals in the aromatic region (typically δ 7.0-8.5 ppm in ¹H NMR and δ 120-150 ppm in ¹³C NMR), while the 3-methylvaleric acid portion would show signals in the aliphatic region. rsc.orgchemicalbook.com

Predicted ¹H NMR Chemical Shifts for this compound:

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Biphenyl-H | 7.20 - 7.80 |

| CH₂ (alpha to COOH) | 2.20 - 2.50 |

| CH (beta to COOH) | 1.80 - 2.10 |

| CH₂ (gamma to COOH) | 1.50 - 1.70 |

| CH₂ (delta to COOH) | 2.60 - 2.80 |

| CH₃ | 0.90 - 1.10 |

Predicted ¹³C NMR Chemical Shifts for this compound:

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| COOH | 175 - 185 |

| Biphenyl-C (quaternary) | 138 - 145 |

| Biphenyl-C (protonated) | 125 - 130 |

| CH₂ (alpha to COOH) | 40 - 45 |

| CH (beta to COOH) | 30 - 35 |

| CH₂ (gamma to COOH) | 35 - 40 |

| CH₂ (delta to COOH) | 30 - 35 |

For the unambiguous assignment of protons and carbons, especially in complex mixtures containing metabolites, two-dimensional (2D) NMR techniques are indispensable. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the valeric acid chain, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons to their directly attached carbons and to carbons two or three bonds away, respectively. This is critical for differentiating between positional isomers of metabolites.

Solid-state NMR (ssNMR) would be particularly valuable for characterizing "this compound" or its complexes in solid form, such as in formulated products or when co-crystallized with proteins. organicchemistrydata.org ssNMR can provide information on the conformation and packing of molecules in the solid state, which can be different from their solution-state conformation. For example, 3-methylglutaric acid has been proposed as a standard for ¹³C solid-state NMR, highlighting the utility of this technique for related structures.

Spectroscopic and Spectrometric Methods (e.g., FTIR, UV-Vis) for Functional Group Analysis and Purity Assessment

Fourier-transform infrared (FTIR) and Ultraviolet-visible (UV-Vis) spectroscopy are powerful tools for the rapid analysis of "this compound," offering insights into its functional groups and electronic structure.

FTIR Spectroscopy: The FTIR spectrum of "this compound" would be dominated by characteristic absorption bands. The carboxylic acid functional group would exhibit a broad O-H stretch from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretch around 1700-1725 cm⁻¹. The biphenyl group would show aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching from the methylvaleric acid chain would appear in the 2850-2960 cm⁻¹ range. These spectral features are useful for confirming the presence of the key functional groups and for assessing the purity of a sample. chemicalbook.comresearchgate.net

UV-Vis Spectroscopy: The UV-Vis spectrum is primarily dictated by the biphenyl chromophore. Biphenyl itself typically shows a strong absorption band around 250 nm. The presence of the alkyl carboxylic acid substituent is not expected to significantly shift the main absorption maximum but may influence the fine structure of the spectrum. UV-Vis spectroscopy is a valuable tool for quantitative analysis and for monitoring the purity of "this compound" during synthesis and purification processes. chemicalbook.comresearchgate.net

X-Ray Diffraction for Crystal Structure Determination of the Compound and its Complexes

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for "this compound" itself is not publicly available, the crystal structure of a closely related, more complex derivative, (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methyl pentanoic acid, has been reported. chemicalbook.com

This structure reveals key insights into how the biphenyl and pentanoic acid moieties can arrange in a crystal lattice. In this derivative, the biphenyl groups engage in intermolecular interactions, and the pentanoic acid chains participate in hydrogen bonding. chemicalbook.com It is highly probable that "this compound" would also crystallize through a network of hydrogen bonds involving the carboxylic acid groups, likely forming dimers, and through π-π stacking interactions of the biphenyl rings. contaminantdb.canih.gov Obtaining the crystal structure of the parent compound would be invaluable for understanding its solid-state properties and for computational modeling of its interactions with biological targets.

Future Research Directions and Unexplored Avenues for 5 4 Biphenylyl 3 Methylvaleric Acid Research

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of 5-(4-Biphenylyl)-3-methylvaleric acid and its derivatives is a critical starting point for any further investigation. While standard organic synthesis methods can likely produce this compound, future research should focus on developing novel, efficient, and sustainable synthetic strategies.

One potential approach involves the use of green chemistry principles to minimize waste and energy consumption. For instance, exploring one-pot, multi-component reactions could offer a more streamlined and atom-economical synthesis. jocpr.com The use of environmentally benign solvents, such as water or bio-based solvents, and catalyst-free conditions are also key aspects of sustainable synthesis that could be investigated. jocpr.com

Furthermore, biotechnological routes, which have been successfully employed for the synthesis of other complex molecules, could be a promising area of exploration. nih.gov This could involve the use of enzymes or whole-cell systems to catalyze key steps in the synthetic pathway, potentially offering high selectivity and reducing the need for protecting groups. The use of renewable starting materials, such as those derived from biomass, could also be a long-term goal for the sustainable production of this and related compounds. sigmaaldrich.com

A review of existing patent literature reveals processes for preparing structurally related compounds, such as 5-biphenyl-4-yl-2-methylpentanoic acid derivatives. google.com These documents may provide valuable insights into potential starting materials and reaction conditions that could be adapted for the synthesis of this compound. For example, a common method for creating similar valeric acid derivatives is through the saponification and subsequent decarboxylation of a substituted malonic ester, such as ethyl sec-butylmalonate. orgsyn.org

Investigation of Undiscovered Biological Activities and Target Mechanisms (Non-Clinical)

The biphenyl (B1667301) moiety is a common feature in many biologically active compounds, suggesting that this compound could possess interesting pharmacological properties. A key area for future research is the systematic screening of this compound against a wide range of biological targets to uncover any previously unknown activities.

Given that some acidic biphenyl derivatives have been identified as potent 5-HT4 receptor antagonists, investigating the activity of this compound at serotonin (B10506) receptors would be a logical starting point. nih.gov The 5-HT4 receptor is involved in various physiological processes, and antagonists of this receptor have potential therapeutic applications. nih.gov

Beyond this, broad, unbiased screening assays could reveal unexpected biological activities. This could include, but is not limited to, screening for anti-inflammatory, antifungal, or herbicidal properties, as these activities have been observed in other heterocyclic and biphenyl-containing compounds. jocpr.comijpsr.infonih.gov For example, some biphenyl-4-carboxylic acid esters have demonstrated activity against pathogenic Candida species. jocpr.com

Once a biological activity is identified, subsequent research should focus on elucidating the mechanism of action. This would involve identifying the specific protein target or cellular pathway that the compound modulates. Techniques such as thermal shift assays, affinity chromatography, and genetic approaches can be employed to identify the molecular target.

Application in Chemical Probe Development for Unraveling Biological Pathways

Should this compound or a close analog demonstrate potent and selective activity against a specific biological target, it could be developed into a chemical probe. Chemical probes are small molecules used to study the function of proteins and biological pathways in living systems.

The development of a high-quality chemical probe requires a molecule to have sufficient potency, selectivity, and cell permeability. Future research in this area would involve optimizing the structure of this compound to meet these criteria. This would likely involve the synthesis and testing of a library of analogs to establish a clear structure-activity relationship (SAR).

A well-characterized chemical probe derived from this scaffold could be a valuable tool for basic research. For instance, it could be used to validate the role of its target protein in a particular disease model or to dissect the intricacies of a complex signaling pathway.

Advanced Computational Approaches for De Novo Design of Functional Analogs

Computational modeling and de novo design represent powerful tools for the rational design of new molecules with desired properties. nih.gov These approaches can be applied to this compound to design functional analogs with improved potency, selectivity, or other desirable characteristics.

If a biological target for this compound is identified, molecular docking studies can be performed to predict how it binds to the active site of the protein. This information can then be used to design new analogs with modifications that are predicted to enhance binding affinity or selectivity. For example, computational models can help identify key interactions, such as hydrogen bonds or hydrophobic interactions, that are critical for activity. mdpi.com

Furthermore, de novo design algorithms can be used to generate entirely new molecular structures that are predicted to bind to a specific target. These computational approaches can accelerate the discovery of novel and potent compounds, reducing the time and cost associated with traditional high-throughput screening. nih.gov

Integration of Omics Technologies for Systems-Level Mechanistic Understanding (e.g., Metabolomics, Proteomics in non-human models)

To gain a comprehensive understanding of the biological effects of this compound, future research should integrate various "omics" technologies. These approaches allow for the global analysis of different types of molecules in a biological system, providing a systems-level view of the compound's mechanism of action.

Metabolomics: This involves the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. nih.gov By treating a model system (e.g., cultured cells or a non-human organism) with this compound and analyzing the resulting changes in the metabolome, researchers can identify metabolic pathways that are perturbed by the compound. This can provide valuable clues about its mechanism of action and potential off-target effects. nih.gov

Proteomics: This is the large-scale study of proteins. nih.gov Using techniques such as mass spectrometry, researchers can identify changes in protein expression or post-translational modifications in response to treatment with the compound. This can help to identify the direct target of the compound as well as downstream signaling pathways that are affected.

By integrating data from metabolomics, proteomics, and other omics technologies, researchers can build a comprehensive model of how this compound exerts its biological effects.

Development of Advanced Bioanalytical Tools for In Situ and Real-Time Monitoring in Research Settings

To effectively study the pharmacokinetics and pharmacodynamics of this compound in research settings, the development of advanced bioanalytical tools is essential. These tools would allow for the sensitive and specific detection of the compound and its metabolites in various biological matrices.

Future research could focus on developing and validating methods such as liquid chromatography-mass spectrometry (LC-MS) for the quantitative analysis of the compound in plasma, tissues, and cell lysates. These methods are crucial for determining the concentration of the compound at its site of action and for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

Furthermore, the development of in situ and real-time monitoring techniques could provide dynamic information about the compound's behavior in living systems. This could involve the use of fluorescently labeled analogs for microscopy studies or the development of biosensors that can detect the compound in real-time.

Comparative Studies with Structurally Related Biphenyl Derivatives to Elucidate Core-Structure Impact on Biological Phenomena

To understand the contribution of the biphenyl core and the 3-methylvaleric acid side chain to the biological activity of this compound, comparative studies with structurally related compounds are necessary. This involves synthesizing and testing a series of analogs with systematic modifications to the core structure.

For example, analogs with different substitution patterns on the biphenyl rings, or with different lengths or branching of the alkyl acid side chain, could be prepared and evaluated. Structure-activity relationship (SAR) studies of this nature are fundamental to medicinal chemistry and can provide critical insights into how the molecular structure influences biological activity. nih.govnih.gov

Q & A

Q. What are the standard synthetic routes for 5-(4-Biphenylyl)-3-methylvaleric acid, and what reaction conditions are typically employed?

The synthesis involves multi-step organic reactions, often starting with Friedel-Crafts acylation to introduce the biphenyl moiety. For example, a similar compound (5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid) is synthesized using aluminum chloride (AlCl₃) as a catalyst in dichloromethane (DCM) . Subsequent functional group transformations, such as hydrolysis or oxidation, are performed to generate the valeric acid chain. Reaction optimization includes controlling temperature (reflux conditions) and solvent polarity to improve yield and purity .

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the molecular structure, while mass spectrometry (MS) validates molecular weight and fragmentation patterns. High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry ensures purity (>95%) and identifies byproducts. These methods are standardized for structurally related valeric acid derivatives .

Q. How does this compound interact with cellular targets in biochemical assays?

Preliminary studies on analogous compounds (e.g., 3-Methylvaleric Acid) suggest interactions with intracellular signaling pathways, such as enhancing cAMP accumulation in CHO-K1 and HEK293 cells. This is measured via CRE-luciferase reporter assays, where the compound’s effect on transcriptional activity is quantified . Enzyme inhibition assays (e.g., fluorescence-based kinetic studies) are used to identify binding affinities to metabolic enzymes .

Q. What are the recommended protocols for quantifying this compound in biological matrices?

Solid-phase extraction (SPE) with Oasis HLB cartridges is effective for isolating the compound from complex samples like wastewater or cellular lysates. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode provides high sensitivity (detection limits ~0.1 ng/mL). Internal standards (e.g., deuterated analogs) correct for matrix effects .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of biphenyl functionalization during synthesis?

Regioselectivity challenges in Friedel-Crafts acylation can be addressed using directing groups or Lewis acid catalysts (e.g., FeCl₃ vs. AlCl₃). Computational modeling (DFT calculations) predicts electron density distribution on the biphenyl ring, guiding reagent choice. For example, steric hindrance from methyl groups may favor para-substitution, as observed in related biphenylacetic acid derivatives .

Q. What strategies resolve contradictions between observed bioactivity and computational predictions?

Discrepancies may arise from impurities or stereochemical variations. Orthogonal characterization (e.g., X-ray crystallography) confirms structural accuracy, while dose-response assays validate bioactivity. Replicating experiments under controlled conditions (e.g., inert atmosphere) minimizes oxidative degradation .

Q. How can the compound’s electrophoretic behavior be leveraged for purity assessment?

Capillary electrophoresis (CE) with UV detection at 254 nm separates charged impurities. Buffer optimization (pH 8.5–9.5 using NH₄OH) enhances resolution, as the carboxylic acid group becomes deprotonated. Migration time reproducibility (±0.2%) is critical for quantitative analysis .

Q. What methodologies are effective for synthesizing derivatives with enhanced metabolic stability?

Introducing electron-withdrawing groups (e.g., chloro or methoxy) at the biphenyl ring reduces oxidative metabolism. Reactions with sodium hydroxide (hydrolysis) or potassium permanganate (oxidation) modify the valeric acid chain. Stability is assessed via liver microsome assays, with LC-MS tracking metabolite formation .

Q. How can structure-activity relationship (SAR) models guide the design of analogs with higher potency?

Molecular docking (using PubChem data ) identifies key interactions (e.g., hydrogen bonding with enzyme active sites). QSAR models correlate substituent electronegativity with bioactivity, validated via in vitro IC₅₀ measurements. For biphenyl derivatives, para-substitution often enhances binding affinity .

Q. What approaches mitigate matrix interference in environmental or biological samples?

Matrix-matched calibration curves and isotope dilution (e.g., ¹³C-labeled internal standards) compensate for ion suppression in LC-MS/MS. For sludge or tissue samples, pressurized liquid extraction (PLE) at 100°C improves recovery rates (>85%) compared to traditional SPE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro